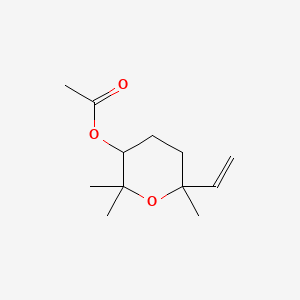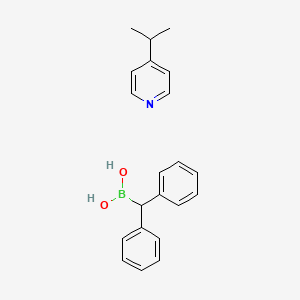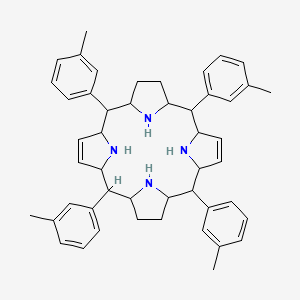
5,10,15,20-Tetrakis(3-methylphenyl)porphyri
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetra(3-methylphenyl) porphine: is a synthetic porphyrin compound characterized by its distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges. This compound is known for its unique photochemical and photophysical properties, making it a valuable molecule in various scientific disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(3-methylphenyl) porphine typically involves the Adler-Longo method, which is a one-step condensation reaction of pyrrole with aldehydes in the presence of an acid catalyst. This reaction is carried out in an acidic medium under exposure to atmospheric oxygen . Another method involves the use of acidic ionic liquids as catalytic media, which can improve the yield and simplify the purification process .
Industrial Production Methods: Industrial production of meso-Tetra(3-methylphenyl) porphine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: meso-Tetra(3-methylphenyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the macrocyclic structure and the aromatic nature of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin derivatives with different functional groups, while substitution reactions can introduce various substituents at the meso positions .
Scientific Research Applications
meso-Tetra(3-methylphenyl) porphine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which meso-Tetra(3-methylphenyl) porphine exerts its effects involves the interaction of its macrocyclic structure with molecular targets. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death . The pathways involved include the activation of apoptotic and necrotic processes in cancer cells .
Comparison with Similar Compounds
meso-Tetraphenylporphine: Similar structure but with phenyl groups instead of 3-methylphenyl groups.
meso-Tetrakis(4-carboxyphenyl) porphyrin: Contains carboxyphenyl groups, making it more hydrophilic and suitable for biomedical applications.
Uniqueness: meso-Tetra(3-methylphenyl) porphine is unique due to the presence of 3-methylphenyl groups, which enhance its photophysical properties and make it more suitable for specific applications such as photodynamic therapy and the development of advanced materials .
Properties
Molecular Formula |
C48H56N4 |
|---|---|
Molecular Weight |
689.0 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(3-methylphenyl)-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin |
InChI |
InChI=1S/C48H56N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-17,19,22,24-28,37-52H,18,20-21,23H2,1-4H3 |
InChI Key |
XIUDDLCTXKGDHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3CCC(N3)C(C4C=CC(N4)C(C5CCC(N5)C(C6C=CC2N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C9=CC=CC(=C9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


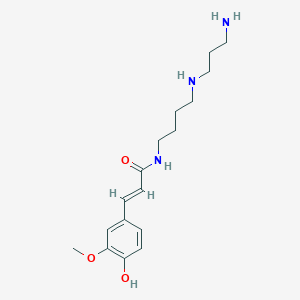
![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)
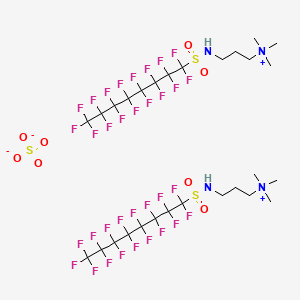
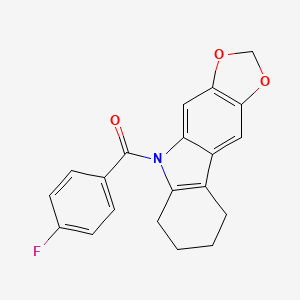
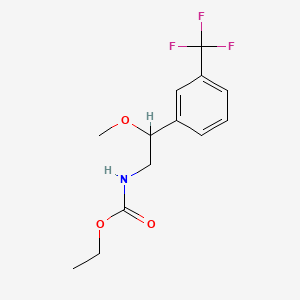
![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)
![(2R,4R,5S)-2-benzyl-4-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid](/img/structure/B13414455.png)
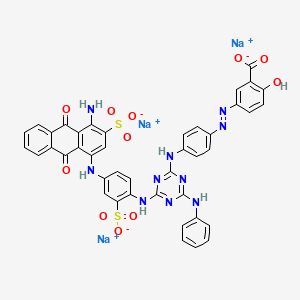
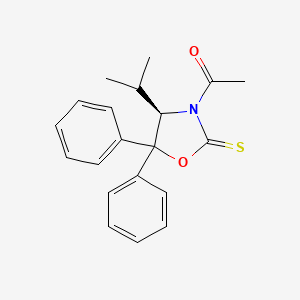
![1-[4-(Tert-butyldimethylsilyloxy)-3-chlorophenyl]-2-chloro-4,4,4-trifluoro-1,3-butanedione](/img/structure/B13414496.png)
